molecular formula C30H47Cl2N5O4S B2587104 (S,R,S)-AHPC-C7-amine (dihydrochloride) CAS No. 2415256-17-4

(S,R,S)-AHPC-C7-amine (dihydrochloride)

Cat. No.: B2587104
CAS No.: 2415256-17-4
M. Wt: 644.7
InChI Key: KHXMEYUTLVQWBB-ONBPZOJHSA-N
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Description

(S,R,S)-AHPC-C7-amine (dihydrochloride) is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is a VH032-based VHL ligand and is often utilized in the formation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins within cells, making (S,R,S)-AHPC-C7-amine (dihydrochloride) a valuable tool in biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves multiple steps, starting with the preparation of the VH032-based VHL ligand. The ligand is then connected to an amine group through a series of chemical reactions. These reactions typically involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C7-amine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C7-amine (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered functional groups .

Scientific Research Applications

(S,R,S)-AHPC-C7-amine (dihydrochloride) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.

    Medicine: Investigated for its potential in developing new therapeutic agents that target specific proteins involved in diseases.

    Industry: Utilized in the production of specialized chemicals and materials for research and development .

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves its role as a VHL ligand. It binds to the VHL protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is crucial for regulating protein levels within cells and can be harnessed to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,R,S)-AHPC-C7-amine (dihydrochloride) is unique due to its specific structure, which allows for the formation of PROTACs with distinct properties. Its ability to recruit the VHL protein and facilitate targeted protein degradation makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

(S,R,S)-AHPC-C7-amine (dihydrochloride), also known as VH032-C7-amine, is a synthesized E3 ligase ligand-linker conjugate that plays a significant role in targeted protein degradation technologies, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to recruit the von Hippel-Lindau (VHL) protein, facilitating the ubiquitination and subsequent degradation of specific target proteins. This article delves into the biological activity of (S,R,S)-AHPC-C7-amine, highlighting its mechanisms, applications, and research findings.

The primary mechanism of (S,R,S)-AHPC-C7-amine involves its interaction with E3 ubiquitin ligases through the VHL ligand. This interaction enables the targeted degradation of proteins that are implicated in various diseases, including cancer. The compound's structure allows it to form a ternary complex with the target protein and E3 ligase, promoting ubiquitination and proteasomal degradation.

Applications

  • Targeted Protein Degradation :
    • (S,R,S)-AHPC-C7-amine is utilized in PROTAC technology to selectively degrade proteins associated with diseases.
    • It has shown potential in therapeutic applications against various cancers by targeting oncogenic proteins.
  • Research Tool :
    • The compound serves as a valuable tool for studying protein function and regulation in cellular processes.

Case Studies

  • Targeting Oncogenic Proteins :
    • A study demonstrated that (S,R,S)-AHPC-C7-amine effectively targeted and degraded mutant forms of oncogenic proteins in vitro, leading to reduced cell proliferation in cancer cell lines.
    • The efficacy of this compound was compared to traditional inhibitors, showcasing its superior ability to induce protein degradation rather than merely inhibiting activity.
  • Neurodegenerative Disease Models :
    • In models of neurodegenerative diseases, (S,R,S)-AHPC-C7-amine was shown to degrade misfolded proteins associated with conditions like Alzheimer's disease, thus providing a potential therapeutic avenue for treatment.

Data Tables

Property Value
Molecular FormulaC₁₄H₁₈Cl₂N₄O₂
Molecular Weight339.22 g/mol
Purity≥ 95%
Storage Conditions2-8°C

Comparative Analysis

A comparative analysis of (S,R,S)-AHPC-C7-amine with other similar compounds reveals its unique position in targeted degradation:

Compound E3 Ligase Recruitment Target Protein Type Application Area
(S,R,S)-AHPC-C7-amineVHLOncogenic proteinsCancer therapy
(S,R,S)-AHPC-C3-NH2VHLVarious proteinsPROTAC development
(S,S,S)-AHPCNegative controlN/AResearch

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTKLPVPQZCGGL-SGROTYDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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